

# Spectroscopic Profile of 3-Methoxy-2-nitroaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxy-2-nitroaniline

Cat. No.: B173927

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-2-nitroaniline** (CAS No: 16554-47-5), a key intermediate in organic synthesis. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

## Molecular Structure and Properties

- IUPAC Name: **3-methoxy-2-nitroaniline**[\[1\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub>[\[1\]](#)
- Molecular Weight: 168.15 g/mol [\[1\]](#)
- Appearance: Expected to be a solid at room temperature.

## Spectroscopic Data

A complete set of experimentally verified spectroscopic data for **3-Methoxy-2-nitroaniline** is not readily available in public databases. Therefore, this guide presents a combination of available data, data from closely related isomers, and predicted values to offer a comprehensive analytical profile.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-Methoxy-2-nitroaniline**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment        |
|------------------------------------|--------------|-------------|-------------------|
| ~7.2 - 7.4                         | t            | 1H          | H-5               |
| ~6.8 - 7.0                         | d            | 1H          | H-4 or H-6        |
| ~6.7 - 6.9                         | d            | 1H          | H-4 or H-6        |
| ~5.0 - 6.0 (broad)                 | s            | 2H          | -NH <sub>2</sub>  |
| ~3.9                               | s            | 3H          | -OCH <sub>3</sub> |

Note: Predicted data is based on structure-activity relationships and known chemical shifts for similar aromatic compounds.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **3-Methoxy-2-nitroaniline**

| Chemical Shift ( $\delta$ ) ppm | Assignment                |
|---------------------------------|---------------------------|
| ~150 - 155                      | C-3 (C-OCH <sub>3</sub> ) |
| ~140 - 145                      | C-2 (C-NO <sub>2</sub> )  |
| ~130 - 135                      | C-1 (C-NH <sub>2</sub> )  |
| ~120 - 125                      | C-5                       |
| ~110 - 115                      | C-4 or C-6                |
| ~105 - 110                      | C-4 or C-6                |
| ~55 - 60                        | -OCH <sub>3</sub>         |

Note: Predicted data is based on established increments for substituents on a benzene ring.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **3-Methoxy-2-nitroaniline** is expected to show characteristic absorptions for the amine, nitro, and methoxy groups, as well as the aromatic ring.

Table 3: Characteristic IR Absorption Bands for **3-Methoxy-2-nitroaniline**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                      |
|--------------------------------|---------------|---------------------------------|
| 3400–3250                      | Medium        | N–H stretch (primary amine)     |
| 3100–3000                      | Strong        | C–H stretch (aromatic)          |
| 2950–2850                      | Medium        | C–H stretch (methyl in methoxy) |
| 1600–1585, 1500–1400           | Medium-Strong | C–C stretch (in-ring aromatic)  |
| 1550–1475                      | Strong        | N–O asymmetric stretch (nitro)  |
| 1360–1290                      | Strong        | N–O symmetric stretch (nitro)   |
| 1335–1250                      | Strong        | C–N stretch (aromatic amine)    |
| 1250–1020                      | Strong        | C–O stretch (aryl ether)        |
| 900–675                        | Strong        | C–H "oop" (aromatic)            |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the isomeric compound 4-Methoxy-2-nitroaniline, the molecular ion peak is observed at m/z 168, which corresponds to the molecular weight of **3-Methoxy-2-nitroaniline** as well.[2]

Table 4: Expected Mass Spectrometry Data for **3-Methoxy-2-nitroaniline**

| m/z Value | Proposed Fragment Ion       | Fragmentation Pathway            |
|-----------|-----------------------------|----------------------------------|
| 168       | $[C_7H_8N_2O_3]^{+}\bullet$ | Molecular Ion ( $M^{+}\bullet$ ) |
| 138       | $[C_7H_8N_2O]^{+}\bullet$   | Loss of NO                       |
| 122       | $[C_7H_8NO]^{+}$            | Loss of $NO_2$                   |
| 109       | $[C_6H_5O]^{+}$             | Loss of $NO_2$ and $CH_3$        |
| 93        | $[C_6H_5O]^{+}$             | Loss of $NO_2$ and $-OCH_3$      |
| 77        | $[C_6H_5]^{+}$              | Phenyl cation                    |

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for aromatic nitro compounds and ethers.

## Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for aniline derivatives.

### NMR Spectroscopy

A standard protocol for obtaining  $^1H$  and  $^{13}C$  NMR spectra of an aniline derivative is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **3-Methoxy-2-nitroaniline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in an NMR tube.[3]
- Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[3]
- $^1H$  NMR Parameters:
  - Pulse Sequence: Standard single pulse.[3]
  - Number of Scans: 16-64, depending on the sample concentration.[3]
  - Relaxation Delay: 1-5 seconds.[3]

- Spectral Width: Typically -2 to 12 ppm.[3]
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Sequence: Proton-decoupled single pulse.[3]
  - Number of Scans: 1024 or more, due to the low natural abundance of the  $^{13}\text{C}$  isotope.[3]
  - Relaxation Delay: 2 seconds.[3]
  - Spectral Width: Typically 0 to 200 ppm.[3]
- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3][4]

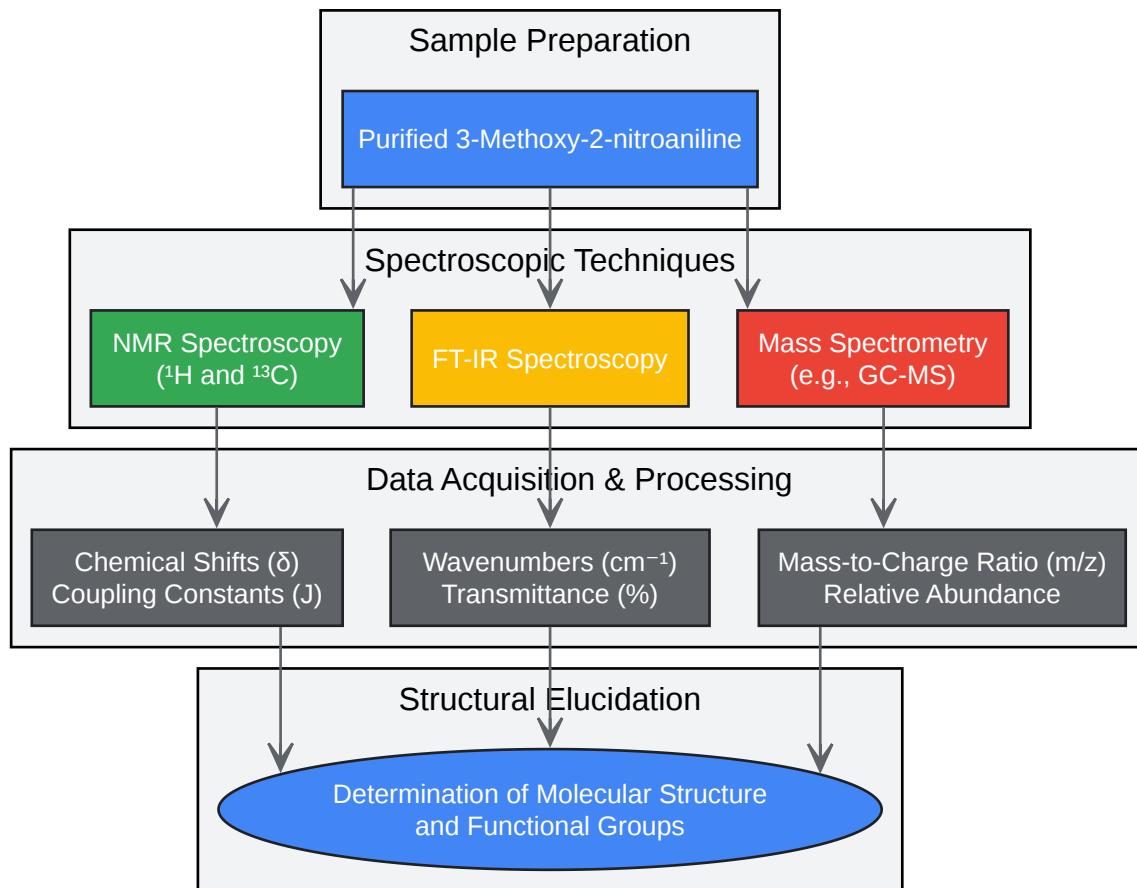
## FT-IR Spectroscopy

For a solid sample like **3-Methoxy-2-nitroaniline**, the following FT-IR protocol using a KBr pellet is common:

- Sample Preparation: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[5]
- Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
- Spectral Range: The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Background Subtraction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[6]

## Mass Spectrometry


Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.

- **Sample Introduction:** The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.<sup>[7]</sup>
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).<sup>[7]</sup>
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their  $m/z$  ratio.<sup>[7]</sup>

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Methoxy-2-nitroaniline**.

## General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic characterization of an organic compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Methoxy-2-nitroaniline | C7H8N2O3 | CID 10464700 - PubChem  
[pubchem.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-2-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b173927#spectroscopic-data-for-3-methoxy-2-nitroaniline-nmr-ir-ms\]](https://www.benchchem.com/product/b173927#spectroscopic-data-for-3-methoxy-2-nitroaniline-nmr-ir-ms)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)